molecular formula C12H9BrClNO2 B14367543 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride CAS No. 90731-83-2

3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride

Cat. No.: B14367543
CAS No.: 90731-83-2
M. Wt: 314.56 g/mol
InChI Key: IWEYLSNROPSJMR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride: is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the bromine atom and the phenoxycarbonyl group in the pyridinium ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride typically involves the reaction of pyridine with bromine and phenoxycarbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination and subsequent formation of the pyridinium salt. The reaction can be represented as follows:

Pyridine+Bromine+Phenoxycarbonyl chloride3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride\text{Pyridine} + \text{Bromine} + \text{Phenoxycarbonyl chloride} \rightarrow \text{this compound} Pyridine+Bromine+Phenoxycarbonyl chloride→3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridinium ring can be reduced or oxidized.

    Coupling Reactions: The phenoxycarbonyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include substituted pyridinium salts with different functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridinium ring.

Scientific Research Applications

Chemistry: 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of pyridinium salts with biological molecules. It can be used as a probe to investigate enzyme activities and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with enhanced biological activity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties, such as increased thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the phenoxycarbonyl group play crucial roles in these interactions. The compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the target and the reaction conditions. The pyridinium ring can also participate in redox reactions, influencing the overall activity of the compound.

Comparison with Similar Compounds

    3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share the bromopyridine core but differ in the substituents attached to the pyridine ring.

    3-Bromo-1-(2-(4-chloro-phenyl)-2-oxo-ethyl)-pyridinium bromide: This compound has a similar bromopyridine structure but with different substituents.

Uniqueness: 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride is unique due to the presence of the phenoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90731-83-2

Molecular Formula

C12H9BrClNO2

Molecular Weight

314.56 g/mol

IUPAC Name

phenyl 3-bromopyridin-1-ium-1-carboxylate;chloride

InChI

InChI=1S/C12H9BrNO2.ClH/c13-10-5-4-8-14(9-10)12(15)16-11-6-2-1-3-7-11;/h1-9H;1H/q+1;/p-1

InChI Key

IWEYLSNROPSJMR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC(=O)[N+]2=CC=CC(=C2)Br.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.